Cas no 139726-36-6 (Tenuifoliside B)

Tenuifoliside B structure
Tenuifoliside B structure
Product Name:Tenuifoliside B
N.o CAS:139726-36-6
MF:C30H36O17
MW:668.5967
CID:231687
PubChem ID:10055215
Update Time:2024-11-04

Tenuifoliside B Propriedades químicas e físicas

Nomes e Identificadores

    • a-D-Glucopyranoside,3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate)
    • Tenuifoliside B
    • a-D-Glucopyranoside,3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate
    • a-D-Glucopyranoside, 3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate) (9CI)
    • a-D-Glucopyranoside,3-O-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate), (E)-
    • 3-O-[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-fructofuranosyl alpha-D-glucopyranoside 6-(4-hydroxybenzoate)
    • F38VD25Q1W
    • (-)-Tenuifoliside B
    • alpha-D-Glucopyranoside, 3-O-((2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoate)
    • alpha-D-Glucopyranoside, 3-O-(3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoate), (E)-
    • alpha-D-Glucopyranoside, 3-O-((2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoa
    • HY-N4268
    • D84995
    • MS-31045
    • .ALPHA.-D-GLUCOPYRANOSIDE, 3-O-((2E)-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-OXO-2-PROPENYL)-.BETA.-D-FRUCTOFURANOSYL, 6-(4-HYDROXYBENZOATE)
    • UNII-F38VD25Q1W
    • AKOS037515198
    • ((2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((2S,3S,4R,5R)-4-hydroxy-3-(((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl 4-hydroxybenzoate
    • CS-0032592
    • [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate
    • .ALPHA.-D-GLUCOPYRANOSIDE, 3-O-(3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-OXO-2-PROPENYL)-.BETA.-D-FRUCTOFURANOSYL, 6-(4-HYDROXYBENZOATE), (E)-
    • .ALPHA.-D-GLUCOPYRANOSIDE, 3-O-((2E)-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-OXO-2-PROPEN-1-YL)-.BETA.-D-FRUCTOFURANOSYL, 6-(4-HYDROXYBENZOATE)
    • 139726-36-6
    • Q27277574
    • alpha-D-Glucopyranoside, 3-O-((2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoate)
    • ((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((2S,3S,4R,5R)-4-hydroxy-3-((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl)oxy-2,5-bis(hydroxymethyl)oxolan-2-yl)oxyoxan-2-yl)methyl 4-hydroxybenzoate
    • DA-78319
    • Inchi: 1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1
    • Chave InChI: HBYKIOIUVMDUIK-GUJRDUPISA-N
    • SMILES: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]1(C([H])([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=O)O1)O[H])O[H])O[H])OC(/C(/[H])=C(\[H])/C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)O[H]

Propriedades Computadas

  • Massa Exacta: 668.19524968 g/mol
  • Massa monoisotópica: 668.19524968 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 17
  • Contagem de Átomos Pesados: 47
  • Contagem de Ligações Rotativas: 14
  • Complexidade: 1040
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 261
  • Peso Molecular: 668.6
  • XLogP3: -0.9

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 926.1±65.0 °C at 760 mmHg
  • Ponto de Flash: 296.8±27.8 °C
  • Solubilidade: 几乎不溶 (0.074 g/L) (25 ºC),
  • Pressão de vapor: 0.0±0.3 mmHg at 25°C

Tenuifoliside B Informações de segurança

Tenuifoliside B Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chengdu Biopurify Phytochemicals Ltd
BP3382-100mg
Tenuifoliside B
139726-36-6 98%
100mg
$990 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3382-10mg
Tenuifoliside B
139726-36-6 98%
10mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3382-20mg
Tenuifoliside B
139726-36-6 98%
20mg
$270 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-1 mg
Tenuifoliside B
139726-36-6 98.00%
1mg
¥1272.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-5 mg
Tenuifoliside B
139726-36-6 98.00%
5mg
¥3055.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-10 mg
Tenuifoliside B
139726-36-6 98.00%
10mg
¥5170.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-1 mL * 10 mM (in DMSO)
Tenuifoliside B
139726-36-6 98.00%
1 mL * 10 mM (in DMSO)
¥5170.00 2022-04-26
ChemScence
CS-0032592-5mg
Tenuifoliside B
139726-36-6 98.12%
5mg
$336.0 2022-04-27
ChemScence
CS-0032592-10mg
Tenuifoliside B
139726-36-6 98.12%
10mg
$571.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T30960-10mg
Tenuifoliside B
139726-36-6 ,HPLC≥98%
10mg
¥2278.0 2023-09-06

Tenuifoliside B Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:139726-36-6)Tenuifoliside B
Número da Ordem:A1200484
Estado das existências:in Stock
Quantidade:10mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:42
Preço ($):526.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:139726-36-6)Tenuifoliside B
A1200484
Pureza:99%
Quantidade:10mg
Preço ($):526.0
E- mail